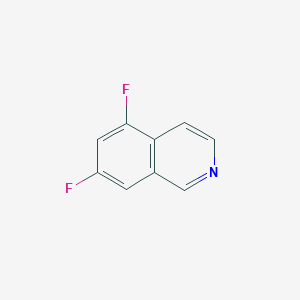

5,7-Difluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHBWMGAXHCNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of 5,7 Difluoroisoquinoline

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 5,7-difluoroisoquinoline is a nuanced interplay between the electron-donating character of the nitrogen atom and the strong electron-withdrawing nature of the fluorine substituents.

Electrophilic Aromatic Substitution:

The isoquinoline (B145761) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. Any electrophilic attack is most likely to occur on the benzene ring portion of the molecule. The two fluorine atoms at positions 5 and 7 are strong deactivating groups due to their high electronegativity, which withdraws electron density from the aromatic ring through the sigma bond (inductive effect). Although they possess lone pairs that can donate electron density through resonance (a +M effect), the inductive effect of fluorine is dominant.

This strong deactivation makes electrophilic aromatic substitution on the benzene ring of this compound challenging. If a reaction were to occur under harsh conditions, the directing effects of the substituents would come into play. The fluorine atoms are ortho-, para-directing. Therefore, electrophilic attack would be directed to the positions ortho and para to the fluorine atoms. In this case, the C-6 and C-8 positions are ortho to a fluorine atom. The nitrogen atom directs electrophilic attack to the C-5 and C-8 positions. Considering these combined effects, the most likely, albeit still difficult, positions for electrophilic attack would be C-6 and C-8.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally not favorable for electron-rich aromatic compounds like benzene. rsc.org The presence of the electron-withdrawing nitrogen atom and, crucially, the two strongly electron-withdrawing fluorine atoms makes the this compound ring system a candidate for SNAr reactions. acs.org Fluorine is an excellent leaving group in SNAr reactions, a fact that can be counterintuitive given the strength of the C-F bond. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine.

Nucleophilic attack is most likely to occur at the positions most activated by the electron-withdrawing groups. In this compound, the C-5 and C-7 positions are directly attached to the fluorine atoms and are activated towards nucleophilic attack. A strong nucleophile could potentially displace one of the fluorine atoms. The relative reactivity of the C-5 and C-7 positions would depend on the specific reaction conditions and the nature of the nucleophile.

Table 1: Predicted Reactivity Profiles of this compound

| Reaction Type | Predicted Reactivity | Most Probable Reaction Sites | Influencing Factors |

| Electrophilic Aromatic Substitution | Low | C-6, C-8 | - Strong deactivation by two fluorine atoms and the nitrogen atom. |

| Nucleophilic Aromatic Substitution | Moderate to High | C-5, C-7 | - Strong activation by two fluorine atoms and the nitrogen atom. - Fluorine is a good leaving group in SNAr. |

Cycloaddition Reactions and Rearrangements in Fluoroisoquinoline Synthesis

While specific cycloaddition reactions involving this compound have not been extensively reported, the general reactivity of azaaromatics in such transformations provides a basis for predicting its behavior. Isoquinolines can participate in cycloaddition reactions, although their aromaticity often necessitates harsh conditions or photochemical activation to overcome the stability of the ring system.

For instance, dearomative cycloaddition reactions represent a powerful tool for converting flat aromatic compounds into three-dimensional structures. acs.org In the context of this compound, the electron-withdrawing fluorine atoms would likely influence the energy levels of the molecular orbitals involved in the cycloaddition, potentially altering the reactivity and selectivity compared to unsubstituted isoquinoline.

The synthesis of fluorinated isoquinolines can also involve cycloaddition reactions as key steps. For example, the synthesis of certain fluorinated pyrrolo[2,1-a]isoquinolines has been achieved through a decarboxylative/dehydrofluorinative [3 + 2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes. acs.org While this does not directly describe a reaction of this compound, it highlights a modern synthetic approach to related fluorinated structures.

Catalytic Transformations and Mechanistic Investigations

Modern organic synthesis heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds. For this compound, several catalytic transformations could be envisaged.

Cross-Coupling Reactions:

The carbon-fluorine bonds in this compound could potentially be activated for cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. More plausibly, if other leaving groups (like bromine or triflate) were present on the ring, standard cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination could be employed to further functionalize the molecule. The electronic effects of the fluorine atoms would likely influence the efficiency and regioselectivity of these reactions. For instance, the synthesis of functionalized isoquinolone derivatives has been achieved via Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates. nih.gov

Mechanistic Considerations:

Mechanistic investigations into reactions involving fluorinated N-heterocycles are crucial for understanding and optimizing synthetic routes. chim.itresearchgate.net For this compound, any mechanistic study would need to consider the profound influence of the fluorine atoms on the stability of intermediates and transition states. For example, in a hypothetical nucleophilic aromatic substitution reaction, theoretical studies could elucidate the structure of the Meisenheimer complex and the energy barrier for the departure of the fluoride (B91410) ion. Similarly, in catalytic cycles, the interaction of the fluorinated substrate with the metal center would be a key area of investigation.

Structure Activity Relationship Sar Studies of 5,7 Difluoroisoquinoline and Derivatives

Impact of Fluorine Substitution Pattern on Bioactivity

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.netresearchgate.net The C-F bond is significantly stronger than a C-H bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net In the context of the isoquinoline (B145761) ring, the specific placement of fluorine atoms is critical for modulating bioactivity.

Research on related difluoro-quinolone structures has shown that the difluoro pattern is a key component of their antibacterial properties, but its effectiveness is highly dependent on other substituents. For instance, in a series of 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, an amino group at the C-5 position was found to be optimal for in vitro antibacterial potency. nih.gov This highlights that while the fluorine atoms at positions 5 and 7 establish a foundational electronic profile, the bioactivity is fine-tuned by modifications at other positions on the heterocyclic core.

In studies of 3-arylisoquinolinones, the position of a single fluorine atom on the primary isoquinolinone ring (at position 6 or 7) was not a limiting factor in determining the antiproliferative activity of certain meta-substituted compounds. acs.org However, the presence and location of fluorine on other parts of the molecule can be decisive. For example, in a series of fluorinated quinoline (B57606) analogs designed as fungicides, a fluorine atom on an attached benzene (B151609) ring (at the 4-position) maintained high activity where other electron-withdrawing groups did not, suggesting a specific and favorable interaction involving fluorine. nih.gov The unique properties of fluorine, such as its high electronegativity and ability to form hydrogen bonds, mean its impact is highly context-dependent, influencing everything from target binding to membrane permeation. nih.gov

Rational Design Principles for Novel 5,7-Difluoroisoquinoline Derivatives

The development of novel this compound derivatives is increasingly guided by rational design principles that leverage structural information and established medicinal chemistry strategies. One powerful approach is fragment-based drug discovery (FBDD). researchoutreach.org This method involves identifying small molecular fragments that bind to a biological target and then growing or merging them to create a more potent lead compound.

A notable application of this principle led to the development of potent 5,7-disubstituted isoquinoline derivatives as protein kinase Cζ inhibitors. researchoutreach.org Researchers initiated the process by screening a fragment library, which led to the identification of 5-substituted and 7-substituted isoquinoline hits. Through a "merging by design" strategy, these two fragments were combined, resulting in a 5,7-disubstituted isoquinoline with significantly enhanced potency, acting as a kinase inhibitor at sub-nanomolar concentrations. researchoutreach.org This success underscores the power of combining structural fragments to optimize interactions with a target protein, even without X-ray crystal structures of the initial fragments bound to the target. researchoutreach.org

Other rational design strategies include scaffold hopping, where the core isoquinoline structure is maintained while peripheral functional groups are altered, and the strategic combination of known pharmacophores. For instance, in designing antiviral N-arylethyl isoquinoline derivatives, SAR studies revealed that certain substitutions were not beneficial for activity, thereby guiding the subsequent synthetic efforts toward more promising modifications. nih.gov The design process often involves modifying derivatives to enhance properties like cell penetration or to combine beneficial fluorine-containing moieties to achieve cooperative effects at the biological target. nih.govnih.gov

Correlation between Molecular Structure and Pharmacological Attributes (in vitro)

The in vitro pharmacological properties of this compound derivatives are exquisitely sensitive to their molecular structure. Subtle changes in the substitution pattern can lead to dramatic differences in biological activity. A compelling example is seen in a series of 3-arylisoquinolinones, where the position of a substituent on the C-3 aryl ring was critical for antiproliferative activity against various cancer cell lines. acs.orgnih.gov

Compounds with a methoxy (B1213986) (-OCH₃) or fluorine (-F) substituent at the meta position of the aryl ring demonstrated potent growth inhibition, with IC₅₀ values in the sub-micromolar range. In stark contrast, the corresponding para-substituted analogs were significantly less active, with IC₅₀ values often exceeding 50 μM, a difference of up to 700-fold. acs.orgnih.gov This strong correlation suggests that the meta position allows for an optimal orientation of the substituent to fit into a specific subpocket of the biological target, in this case, tubulin. acs.org

| Compound | Substitution on C-3 Aryl Ring | HepG2 (Liver Cancer) | SNU423 (Liver Cancer) | HCT116 (Colon Cancer) | MDA-MB-231 (Breast Cancer) |

|---|---|---|---|---|---|

| 4 | meta-F | 0.43 | 0.40 | 0.56 | 0.79 |

| 5 | para-F | >50 | >50 | >50 | >50 |

| 2 | meta-OCH₃ | 0.78 | 0.81 | 0.77 | 0.84 |

| 3 | para-OCH₃ | >50 | >50 | >50 | >50 |

Computational Approaches to SAR Elucidation and Prediction

Computational chemistry has become an indispensable tool for elucidating and predicting the SAR of complex molecules like this compound derivatives. These in silico methods provide insights into molecular interactions that are often difficult to obtain through experimental means alone, thereby accelerating the drug design process. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build predictive models. nih.gov These models correlate the 3D properties of molecules (e.g., steric and electronic fields) with their biological activity. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives successfully identified which structural modifications would enhance antibacterial activity, with the CoMSIA model specifically discouraging substitutions at certain positions, consistent with experimental results. nih.gov

Molecular dynamics (MD) simulations and molecular docking are used to visualize and analyze the binding of ligands to their target proteins at an atomic level. nih.gov In the case of the highly active meta-substituted 3-arylisoquinolinones, MD simulations were used to calculate the free energy of binding to tubulin. acs.orgnih.gov The calculations revealed that the meta-substituent could occupy a specific subpocket within the binding site, leading to a more favorable binding energy compared to the para-substituted analog, which could not access this pocket. acs.org This computational finding provided a clear, structure-based rationale for the experimentally observed differences in activity.

These computational tools, including pharmacophore modeling and machine learning algorithms, allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationalize observed SAR trends, making the design of novel this compound derivatives more efficient and targeted. nih.govnih.gov

Biological Activities and Mechanistic Investigations in Vitro and Non Clinical in Vivo Models

Antimicrobial Activity of 5,7-Difluoroisoquinoline

While direct studies on the antimicrobial properties of this compound are not extensively documented, research on analogous structures, particularly substituted quinolinols, offers valuable predictive data. A study investigating the in vitro antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols tested a range of halogenated derivatives against several fungal species. nih.gov The findings from this study, particularly concerning the di-halogenated compounds, suggest that the 5,7-substitution pattern is significant for fungitoxic activity.

The research evaluated compounds against five fungi: Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov Among the tested derivatives, the 5,7-dichloro and 5,7-dibromo versions of 2-methyl-8-quinolinol were identified as the most potent antifungal agents. nih.gov This indicates that dual halogen substitution at the 5 and 7 positions of the quinoline (B57606) ring system can confer significant antifungal properties. Although the 5,7-difluoro derivative was included in the study, it was generally found to be less active than its chloro and bromo counterparts. nih.gov

This suggests that while the presence of halogens at these positions is crucial for activity, the nature of the halogen also plays a key role, with increasing atomic size and polarizability potentially enhancing the antifungal effect in this specific chemical series. The isoquinoline (B145761) scaffold, being a structural isomer of quinoline, is often explored for similar biological activities, and these findings provide a strong rationale for investigating the antimicrobial potential of this compound itself against a broad spectrum of bacterial and fungal pathogens. evitachem.com

Table 1: Antifungal Activity of Substituted 2-Methyl-8-Quinolinols This table is illustrative, based on findings for related quinolinol compounds, to indicate the potential spectrum of activity for fluorinated heterocyclic compounds.

| Fungal Species | 5,7-Dichloro Derivative Activity | 5,7-Dibromo Derivative Activity | 5,7-Difluoro Derivative Activity |

| Aspergillus niger | High | High | Moderate |

| Trichoderma viride | High | High | Moderate |

| Trichophyton mentagrophytes | High | High | Moderate |

| Myrothecium verrucaria | High | High | Moderate |

| Aspergillus oryzae | High | High | Moderate |

| Data is generalized from findings reported in the study of 2-methyl-8-quinolinols. nih.gov |

Elucidation of Molecular Targets and Binding Affinities through In Vitro Assays

The molecular targets of this compound have not yet been definitively identified. However, the broader class of fluorinated quinolones is well-known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby exhibiting antibacterial effects. evitachem.com It is plausible that this compound could interact with similar targets.

In vitro binding assays are crucial for determining the affinity of a compound for its putative molecular target. For instance, studies on other isoquinoline derivatives have successfully used receptor binding assays to quantify their interaction with specific proteins. A study on a 5-chloro-2-(dihydroisoquinolin-yl)ethyl)-2,3-dihydro-1H-inden-1-one derivative reported a high binding affinity (Ki = 0.5 nM) for the 5-HT7 serotonin (B10506) receptor. nih.gov Such assays typically involve radiolabeled ligands that compete with the test compound for binding to the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Enzyme inhibition assays are another critical tool. For example, a fluorescence-based assay for the human 5-lipoxygenase (5-LOX) enzyme allows for high-throughput screening of potential inhibitors. nih.gov This method measures the fluorescent signal produced during the enzymatic reaction and can be used to determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) of test compounds. nih.gov Such an assay could be employed to screen this compound against a panel of enzymes to identify potential molecular targets.

Development and Application of In Vitro Assays for Functional Evaluation

Evaluating the functional consequences of a compound's interaction with a biological target is essential. In vitro assays provide a controlled environment to measure these effects. For antimicrobial evaluation, the primary assays are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

For compounds that may target eukaryotic cells, a variety of functional assays are available. For example, the effects of 5-Fluorouracil (5-FU), a different fluorinated pyrimidine, on endothelial cells and cardiomyocytes have been studied using cell viability assays (like the MTT assay), cell cycle analysis via flow cytometry, and apoptosis detection. nih.gov The MTT assay measures the metabolic activity of cells, which correlates with cell viability, and can be used to calculate the EC50 value of a compound. nih.gov These established in vitro methods could be directly applied to assess the functional impact of this compound on various cell types.

Investigation of Cellular and Biochemical Pathways Modulated by this compound

The introduction of a bioactive compound into a cellular system can modulate numerous biochemical pathways. While specific pathways affected by this compound are yet to be detailed, studies on structurally related fluorinated compounds offer a framework for potential mechanisms.

For example, extensive research on 5-Fluorouracil (5-FU) has shown that it impacts several core cellular processes. In endothelial cells and cardiomyocytes, 5-FU has been demonstrated to inhibit cell proliferation, cause cell cycle arrest, and induce apoptosis and autophagy. nih.govplos.org Furthermore, 5-FU treatment leads to an elevation of Reactive Oxygen Species (ROS), indicating the induction of oxidative stress. nih.gov These cellular responses are often interconnected; for instance, DNA damage caused by 5-FU can trigger cell cycle arrest and apoptosis as part of the cellular DNA damage response pathway. nih.gov

These findings suggest that an investigation into this compound could productively focus on similar pathways. Key areas for investigation would include its effects on:

Cell Cycle Progression: Analyzing cell cycle distribution (G1, S, G2/M phases) in treated cells.

Apoptosis Induction: Measuring markers of programmed cell death, such as caspase activation or DNA fragmentation.

Oxidative Stress: Quantifying the production of ROS and the cellular antioxidant response.

DNA Synthesis and Repair: Assessing the incorporation of the compound or its metabolites into DNA and the activation of DNA repair mechanisms.

Role of Fluorine in Modulating Biological Activity and Efficacy

The substitution of hydrogen with fluorine atoms is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The presence of two fluorine atoms at the 5 and 7 positions of the isoquinoline ring is expected to have a profound impact on the compound's properties. researchgate.net

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. researchgate.net

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets. It can alter the acidity/basicity of nearby functional groups and participate in hydrogen bonds or dipole-dipole interactions within a protein's binding pocket, thereby increasing binding affinity. researchgate.net

Membrane Permeability: The lipophilicity of a molecule is often increased by fluorination, which can enhance its ability to cross cell membranes and reach intracellular targets.

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, potentially "locking" it into a shape that is more favorable for binding to its target.

Computational Chemistry and Theoretical Studies on 5,7 Difluoroisoquinoline

AI-Driven Platforms for Derivative Design and Chemical Space Exploration

Generative models, a cornerstone of this approach, employ deep learning architectures such as Recurrent Neural Networks (RNNs) and transformers to learn the underlying patterns and syntax of chemical structures. researchgate.net These models can be trained on large datasets of known molecules and their activities, enabling them to design novel compounds based on the 5,7-Difluoroisoquinoline framework. The process often involves combining generative algorithms with predictive models. For instance, an ensemble Quantitative Structure-Activity Relationship (QSAR) model can be used to predict the biological affinity of newly generated compounds, while other neural networks can assess properties like toxicity or metabolic stability. chemrxiv.org This multi-parameter optimization allows researchers to guide the design process toward molecules that possess a balanced profile of potency and drug-likeness.

AI platforms facilitate the exploration of the chemical space around this compound by generating a virtual library of derivatives. This is achieved by systematically modifying the core structure with various functional groups and substituents. The resulting virtual compounds can then be rapidly screened in silico to identify the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov This automated exploration of less conventional molecular architectures significantly accelerates the discovery of novel and potentially patentable drug candidates. nih.gov Scientists use these methods to visualize the chemical space, often using dimension reduction techniques like t-SNE, which helps in mapping high-dimensional structural data into 2D maps where molecules with similar properties are grouped together. skoltech.ru

| Derivative ID | Proposed Structure (Modification on this compound) | Predicted Binding Affinity (kcal/mol) | Predicted Toxicity (Score) | Synthetic Accessibility (Score) |

|---|---|---|---|---|

| DFIQ-001 | 1-amino-4-cyclopropyl | -9.8 | 0.15 (Low) | 8.5 (High) |

| DFIQ-002 | 3-(4-pyridinyl)-6-methoxy | -9.5 | 0.21 (Low) | 7.9 (High) |

| DFIQ-003 | 1-(piperazin-1-yl) | -9.2 | 0.35 (Low) | 8.8 (High) |

| DFIQ-004 | 4-(morpholinomethyl) | -8.9 | 0.11 (Low) | 9.1 (High) |

Experimental Validation of Computational Predictions in Fluoroisoquinoline Research

A critical component of computational chemistry is the experimental validation of its theoretical predictions. researchgate.netarxiv.org While in silico models can screen millions of compounds and predict their behavior, laboratory experiments are essential to confirm these findings and ensure their real-world applicability. researchgate.netnih.gov In the context of fluoroisoquinoline research, this process bridges the gap between theoretical calculations and tangible results.

Molecular docking, for example, is a widely used computational technique to predict the binding orientation and affinity of a ligand to a protein target. nih.govnih.gov In a typical workflow, a library of fluoroisoquinoline derivatives might be docked into the active site of a target enzyme. The simulation provides a binding energy score and identifies key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

A compelling example of this validation process can be seen in studies of compounds structurally related to isoquinolines. For the natural product Scoulerine, which features an isoquinoline (B145761) core, computational docking and molecular dynamics simulations were used to predict its binding sites on tubulin. researchgate.netnih.govmdpi.com These in silico studies suggested that Scoulerine could bind near both the colchicine and laulimalide binding sites. nih.govmdpi.com To validate this prediction, microscale thermophoresis assays were performed. These experiments measured the binding affinity of Scoulerine to tubulin in both its free and polymerized forms, confirming the computational predictions and revealing a unique dual mode of action. researchgate.netnih.govmdpi.com

Similarly, studies on a series of dihydroisoquinoline derivatives involved docking simulations to explore their binding mode within the active site of leucine aminopeptidase. nih.gov The computational results, which highlighted the importance of hydrogen bonds and coordination with a zinc ion for inhibitory activity, were consistent with the experimentally observed antiproliferative activity of the compounds against various cancer cell lines. nih.gov This synergy between computational prediction and experimental feedback is crucial; experimental results not only validate the models but also provide essential data to refine and improve the accuracy of future predictions.

The following table presents a comparison of predicted and experimental data, adapted from the validation study of Scoulerine's interaction with tubulin, illustrating the correlation between computational and experimental results.

| Compound | Binding Site | Predicted Dissociation Constant (Kd) | Experimental Dissociation Constant (Kd) |

|---|---|---|---|

| Scoulerine | Colchicine Site | 1.64 x 10-6 M | 35 x 10-6 M |

| Scoulerine | Laulimalide Site | 9.9 x 10-6 M | 43 x 10-6 M |

| Colchicine (Control) | Colchicine Site | 1.89 x 10-7 M | 6.76 x 10-7 M |

Spectroscopic and Advanced Characterization Techniques in 5,7 Difluoroisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5,7-Difluoroisoquinoline. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide precise information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number and electronic environment of hydrogen atoms. For this compound, the aromatic protons are significantly influenced by the electronegative fluorine atoms and the nitrogen in the heterocyclic ring, leading to characteristic chemical shifts and coupling patterns. Protons on the pyridine (B92270) ring (H1, H3, H4) and the benzene (B151609) ring (H6, H8) exhibit distinct signals.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms directly bonded to fluorine (C5, C7) show large coupling constants (¹JCF), which is a definitive indicator of their position. The chemical shifts of all nine carbon atoms are unique, allowing for complete assignment and confirmation of the isoquinoline (B145761) core structure. libretexts.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. nih.gov It provides direct evidence of the fluorine atoms' presence and their chemical environment. For this compound, two distinct signals corresponding to the fluorine atoms at the C5 and C7 positions would be expected, with their chemical shifts and couplings to nearby protons confirming their specific locations on the aromatic rings. alfa-chemistry.comucsb.edu

The following table illustrates the expected NMR data for this compound, which is critical for its structural verification.

| Spectrum Type | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | H-1 | ~9.2 | s (singlet) |

| ¹H NMR | H-3 | ~8.5 | d (doublet), J ≈ 5-6 Hz |

| ¹H NMR | H-4 | ~7.8 | d (doublet), J ≈ 5-6 Hz |

| ¹H NMR | H-6 | ~7.5 | dd (doublet of doublets), J(H-F) ≈ 9-10 Hz, J(H-H) ≈ 2-3 Hz |

| ¹H NMR | H-8 | ~7.3 | dd (doublet of doublets), J(H-F) ≈ 9-10 Hz, J(H-H) ≈ 2-3 Hz |

| ¹³C NMR | C-5, C-7 | ~160-165 | d (doublet), ¹J(C-F) ≈ 250-260 Hz |

| ¹³C NMR | Aromatic C | ~110-150 | Various signals with C-F and C-H couplings |

| ¹⁹F NMR | F-5, F-7 | ~ -110 to -120 | m (multiplet) due to H-F couplings |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of this compound, which in turn confirms its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 parts per million (ppm), allowing for the unambiguous assignment of a molecular formula. thermofisher.com

For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₉H₅F₂N. HRMS analysis would yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the protonated molecule [M+H]⁺. This analysis provides valuable structural information by revealing how the molecule breaks apart, which helps to confirm the connectivity of the isoquinoline ring system.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅F₂N |

| Calculated Exact Mass ([M]) | 165.0390 u |

| Calculated m/z for [M+H]⁺ | 166.0468 u |

| Typical HRMS Accuracy | < 5 ppm |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com

The analysis provides a detailed molecular structure, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the fused aromatic rings. mdpi.com

Planarity: Confirmation of the planarity of the isoquinoline ring system.

Intermolecular Interactions: Information on how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as π-π stacking or C-H···F hydrogen bonds, which influence the material's bulk properties.

This data is crucial for understanding the molecule's conformation and for computational modeling studies.

| Structural Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |

| Space Group | Symmetry of the crystal packing. |

| Atomic Coordinates | The precise (x, y, z) position of each atom. |

| Bond Lengths (e.g., C-C, C-N, C-F) | Confirmation of covalent structure. |

| Bond Angles (e.g., C-C-C, C-N-C) | Molecular geometry and ring strain. |

UV-Vis and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are used to investigate the electronic properties of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π→π* transitions). The UV-Vis spectrum of this compound is expected to show characteristic absorption bands typical of aromatic systems. libretexts.org The positions (λmax) and intensities of these bands are sensitive to the molecular structure, including the presence of the fluorine substituents, which can influence the energy levels of the molecular orbitals. mdpi.com Solution-state spectra for isoquinoline itself show transitions up to 5.4 eV. rsc.org

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the light emitted when an excited molecule returns to its ground electronic state. If this compound is fluorescent, its PL spectrum will show an emission peak at a longer wavelength (lower energy) than its absorption peak. The efficiency (quantum yield) and lifetime of this emission are important parameters for applications in materials science, such as in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can significantly alter the photophysical properties of aromatic molecules. nih.gov

| Technique | Property Measured | Information Gained |

|---|---|---|

| UV-Vis Spectroscopy | Light Absorption vs. Wavelength | Electronic transitions (e.g., π→π*), λmax, Molar absorptivity (ε) |

| Photoluminescence (PL) | Light Emission vs. Wavelength | Emission wavelength (λem), Fluorescence quantum yield (ΦF), Excited state lifetime |

Application of Spectroscopic Data in Reaction Monitoring and Kinetic Studies

The spectroscopic techniques described above are not only for characterization but are also vital for monitoring the progress of chemical reactions involving this compound. By taking measurements over time, these methods can provide detailed kinetic information. solubilityofthings.com

NMR Spectroscopy: By acquiring NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. The integration of specific peaks corresponding to this compound and its products allows for the determination of their relative concentrations over time, which is essential for calculating reaction rates and elucidating reaction mechanisms.

UV-Vis Spectroscopy: If the reactants and products in a reaction have different UV-Vis spectra, this technique can be a simple and effective way to monitor reaction progress. chemrxiv.org By monitoring the change in absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law, the concentration of a species can be tracked in real-time. scilit.com

LC-MS (HRMS): Liquid Chromatography-Mass Spectrometry allows for the separation of components in a reaction mixture followed by their detection and quantification by mass spectrometry. This is particularly useful for complex mixtures, enabling the monitoring of the starting material, intermediates, and final products simultaneously to build a comprehensive kinetic profile of the reaction.

The combination of these operando monitoring techniques allows for the precise correlation of complementary information, leading to deeper mechanistic insights into chemical transformations. chemrxiv.orgscilit.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.